![molecular formula C22H21NO7 B2570170 propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 846582-32-9](/img/structure/B2570170.png)

propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

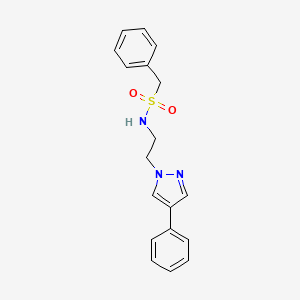

Propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate, also known as PACOC, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. PACOC is a synthetic compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Cooperative Motion in Polymers

- A study by Meng et al. (1996) on azo polymers highlighted the synthesis and application of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) for reversible optical storage. The cooperative motion between azo and BEM side groups in amorphous polymers was discovered, suggesting applications in high-density optical data storage through photoinduced birefringence. This research might hint at the utility of complex benzoate derivatives in material science, particularly in the development of advanced optical materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis and Labeling for Research

- Yang et al. (2008) discussed the synthesis of herbicidal ZJ0273 labeled with tritium and carbon-14, providing a method for creating radiotracers. This method could be utilized in studies on the metabolism, mode of action, environmental behavior, and fate of similar herbicidal compounds, indicating the importance of synthesis techniques in environmental and biochemical research (Yang, Ye, & Lu, 2008).

Catalysts for Synthesis

- Niknam et al. (2013) described the use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of various 4H-pyran derivatives. This suggests potential applications of propyl benzoate derivatives in catalyzing reactions to produce compounds with specific chemical structures and properties, relevant to materials science and chemical synthesis (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Antimicrobial Activity

- A study by Mandala et al. (2013) on the synthesis and antimicrobial activity of novel compounds suggests the relevance of complex benzoate derivatives in developing new antimicrobial agents. This research underlines the importance of synthetic chemistry in creating compounds with potential applications in medicine and pharmacology (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Mécanisme D'action

Target of Action

Coumarin derivatives are known to interact with a variety of biological targets. They have been routinely employed as herbal medicines since early ages .

Mode of Action

The interaction of coumarin derivatives with their targets can lead to a variety of biological effects. The specific mode of action would depend on the exact structure of the derivative and the target it interacts with .

Biochemical Pathways

Coumarin derivatives can affect various biochemical pathways. For instance, some coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of coumarin derivatives can vary widely depending on their exact structure. These properties would influence the bioavailability of the compound .

Result of Action

The molecular and cellular effects of coumarin derivatives can range from changes in cell signaling and function to the induction of cell death in the case of anticancer activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of coumarin derivatives .

Propriétés

IUPAC Name |

propyl 4-[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-3-10-27-22(26)14-4-6-15(7-5-14)30-21-13(2)29-18-11-16(28-12-19(23)24)8-9-17(18)20(21)25/h4-9,11H,3,10,12H2,1-2H3,(H2,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAZJSZAZJBBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 4-[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)

![N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2570096.png)

ammoniumolate](/img/structure/B2570099.png)

![2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2570102.png)

![3-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B2570105.png)

![N-(2-methoxyethyl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2570109.png)